![molecular formula C22H29NO4S B2696376 N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzenesulfonamide CAS No. 86604-33-3](/img/structure/B2696376.png)
N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H29NO4S and its molecular weight is 403.54. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalyst Design and Oxidative Stability
Sulfonamide-substituted compounds, including those structurally related to N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzenesulfonamide, have been investigated for their role in catalysis, particularly in the oxidation of olefins. A study by Işci et al. (2014) on 4-tert-Butylbenzenesulfonamide as a substituent of tetra peripherally substituted Fe(ii) phthalocyanine demonstrated remarkable stability under oxidative conditions and efficiency in the oxidation of cyclohexene and styrene, producing significant yields of allylic ketone and benzaldehyde, respectively. This highlights the potential of such compounds in designing stable and effective oxidation catalysts (Işci et al., 2014).
Photodynamic Therapy and Cancer Treatment
Derivatives of benzenesulfonamide have been explored for their photophysical properties and potential application in photodynamic therapy (PDT), a treatment modality for cancer. Pişkin et al. (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, showing high singlet oxygen quantum yield and good fluorescence properties. These characteristics are crucial for the effectiveness of PDT agents, indicating that such compounds could be valuable in developing new treatments for cancer (Pişkin et al., 2020).
Environmental Presence and Neurotoxicity Assessment
N-Butylbenzenesulfonamide, a structurally related compound, has been identified in environmental samples, raising concerns about its potential neurotoxicity. Rider et al. (2012) evaluated the neurotoxic effects of N-Butylbenzenesulfonamide in rats following oral exposure and found little evidence of neurotoxicity within a 4-week exposure period. This study provides insights into the environmental and health impacts of such compounds, although further research is needed to fully understand the long-term effects (Rider et al., 2012).
Synthesis and Chemical Properties
Research on benzenesulfonamide derivatives also encompasses their synthesis and structural characterization, which is fundamental for their application in various fields. Hashimoto et al. (2002) investigated a series of benzenesulfonamide derivatives as cyclooxygenase-2 (COX-2) inhibitors, identifying compounds with significant potency and selectivity. Such studies contribute to the development of new pharmaceuticals and enhance our understanding of the chemical properties of these compounds (Hashimoto et al., 2002).
Eigenschaften
IUPAC Name |
N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4S/c1-8-27-16-10-9-11-17(14-16)28(25,26)23-15-12-18(21(2,3)4)20(24)19(13-15)22(5,6)7/h9-14H,8H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECPUNFSSDQAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)S(=O)(=O)N=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.